molecular formula C21H18N2O2S B3590825 N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B3590825
M. Wt: 362.4 g/mol
InChI Key: SOHVPYLHERGATK-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide is a complex organic compound that features a thiophene ring substituted with cyano, methyl, and phenyl groups, as well as an acetamide group linked to a methylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be constructed through cyclization reactions.

    Introduction of substituents: The cyano, methyl, and phenyl groups can be introduced through various substitution reactions.

    Attachment of the acetamide group: This can be achieved through amide bond formation using reagents like acetic anhydride or acetyl chloride.

    Linking the methylphenoxy moiety: This step may involve etherification reactions using appropriate phenol derivatives.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide may have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Application in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide: can be compared with other thiophene derivatives, acetamide compounds, and phenoxy-substituted molecules.

    Thiophene derivatives: Compounds like 2-acetylthiophene, 3-methylthiophene, and 2-phenylthiophene.

    Acetamide compounds: N-phenylacetamide, N-methylacetamide, and N-cyclohexylacetamide.

    Phenoxy-substituted molecules: 4-phenoxyphenol, 2-phenoxyaniline, and 3-phenoxybenzoic acid.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-7-6-10-17(11-14)25-13-19(24)23-21-18(12-22)20(15(2)26-21)16-8-4-3-5-9-16/h3-11H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHVPYLHERGATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide
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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide
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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide
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N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-2-(3-methylphenoxy)acetamide
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